molecular formula C23H23N5O2S B2394947 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 894060-98-1

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2394947
CAS No.: 894060-98-1
M. Wt: 433.53
InChI Key: GUCPRQJGYBICBN-UHFFFAOYSA-N
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Description

The compound “2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide” belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core is attached to a phenethylacetamide group via a sulfur atom .

Scientific Research Applications

Antioxidant and Antiradical Activities

Research on 1,2,4-triazole derivatives, including those related to the compound , highlights their significant antioxidant and antiradical activities. These compounds have shown high indicators of antioxidant activity, which is beneficial for patients who have received high doses of radiation. The antioxidant property is attributed to the presence of an open thiogroup in their structure, which has been compared to biogenic amino acids like cysteine that contain a free SH-group. This property opens avenues for their application in mitigating oxidative stress-related conditions (А. G. Kaplaushenko, 2019).

Broad-Spectrum Antibacterial Activity

The antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus has been extensively reviewed, demonstrating their potential as novel anti-S. aureus agents. These compounds are potent inhibitors of various bacterial enzymes and efflux pumps, offering a promising approach to address antibiotic-resistant strains of bacteria. The broad-spectrum antibacterial activity of these hybrids against clinically significant organisms, including drug-resistant forms, signifies their potential in developing new antibacterial therapies (Jie Li & Junwei Zhang, 2021).

Anticancer Applications

Certain 1,2,4-triazole derivatives have been identified to possess anticancer properties. The structural flexibility of triazole derivatives allows for the synthesis of compounds with potential antitumor activities. The development of novel triazoles with such properties is of considerable interest, given their potential applications in treating various cancers. This suggests a promising area of research for the compound , considering its structural classification within this group (V. Ferreira et al., 2013).

Neuropharmacological Applications

The neuropharmacological applications of 1,2,4-triazole derivatives, including sedative and hypnotic effects, have been documented. Compounds like zaleplon, which share a similar structural framework with the compound of interest, have been used clinically for the treatment of insomnia. This highlights the potential of triazole derivatives in neuropharmacology, particularly in modulating GABA_A receptors, suggesting a possible research direction for exploring the neuropharmacological applications of such compounds (W. Heydorn, 2000).

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-2-30-19-10-8-18(9-11-19)20-12-13-21-25-26-23(28(21)27-20)31-16-22(29)24-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPRQJGYBICBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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